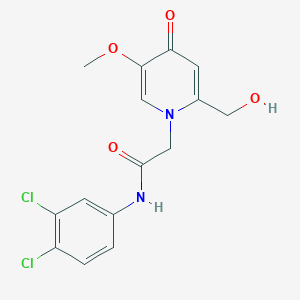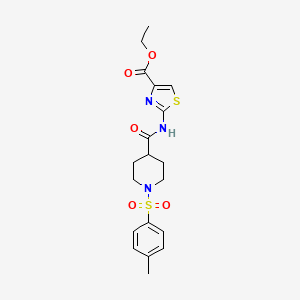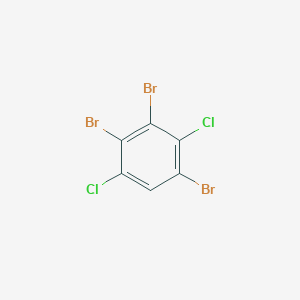
1,3,4-Tribromo-2,5-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Tribromo-2,5-dichlorobenzene is an organic compound with the molecular formula C6HBr3Cl2. It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms and two by chlorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.
科学的研究の応用
1,3,4-Tribromo-2,5-dichlorobenzene is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving halogenated aromatic compounds and their biological effects.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Safety and Hazards
作用機序
Target of Action
The primary targets of 1,3,4-Tribromo-2,5-dichlorobenzene are not well-documented in the literature. This compound is a derivative of benzene, which is known to interact with various biological molecules. The specific targets for this compound remain to be identified .
Mode of Action
As a benzene derivative, it may undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . .
準備方法
Synthetic Routes and Reaction Conditions: 1,3,4-Tribromo-2,5-dichlorobenzene can be synthesized through a multi-step halogenation process. The starting material, benzene, undergoes bromination and chlorination under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the benzene ring. The reaction typically involves the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or distillation to remove any impurities .
化学反応の分析
Types of Reactions: 1,3,4-Tribromo-2,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form less halogenated derivatives.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOCH3) in methanol at reflux temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at elevated temperatures.
Major Products Formed:
Substitution: Formation of methoxy or tert-butyl derivatives.
Reduction: Formation of less halogenated benzene derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
類似化合物との比較
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
Comparison: 1,3,4-Tribromo-2,5-dichlorobenzene is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This unique arrangement affects its chemical reactivity and physical properties compared to other tribromobenzene isomers. For example, the melting points and solubility of these compounds can vary significantly due to differences in molecular symmetry and intermolecular interactions .
特性
IUPAC Name |
1,3,4-tribromo-2,5-dichlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr3Cl2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDXHIDUWUOGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr3Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)
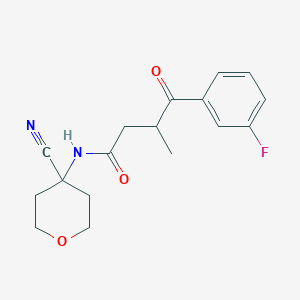
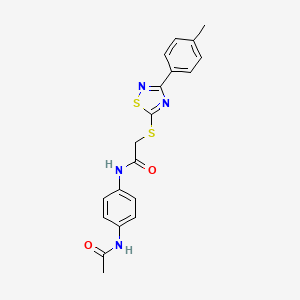
![benzyl 2-((7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2900102.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2900104.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2900108.png)
![N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2900109.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide](/img/structure/B2900113.png)
![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2900115.png)

